RORgammat Inverse agonist 8

Description

RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma-T) is a nuclear receptor critical for Th17 cell differentiation and IL-17 production, making it a therapeutic target for autoimmune diseases and cancer. Inverse agonists suppress RORγt's constitutive activity by destabilizing its active conformation. RORγt Inverse Agonist 8 (referred to as Compound 8 in ) is a novel allosteric inverse agonist identified through a ligand-based design approach. It features a unique scaffold distinct from traditional fused bicyclic systems and was optimized via structure-driven in silico screening and molecular docking. Compound 8 demonstrated modest inhibition of coactivator recruitment (IC₅₀: ~2–5 µM) and served as a precursor to more potent derivatives like FM26 (IC₅₀: <1 µM) .

Properties

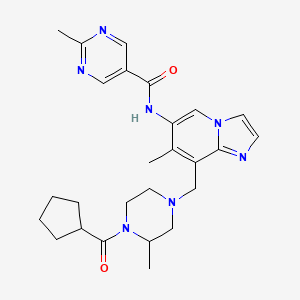

Molecular Formula |

C26H33N7O2 |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

N-[8-[[4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl]methyl]-7-methylimidazo[1,2-a]pyridin-6-yl]-2-methylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C26H33N7O2/c1-17-14-31(10-11-33(17)26(35)20-6-4-5-7-20)15-22-18(2)23(16-32-9-8-27-24(22)32)30-25(34)21-12-28-19(3)29-13-21/h8-9,12-13,16-17,20H,4-7,10-11,14-15H2,1-3H3,(H,30,34) |

InChI Key |

GMRCLEMCHGYDSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation of the Azatricyclic Core

The azatricyclic core was synthesized via a tandem Buchwald-Hartwig amination and intramolecular cyclization sequence. Starting with 2-bromo-4-fluorobenzonitrile, palladium-catalyzed coupling with tert-butyl carbamate introduced the amine functionality. Subsequent treatment with potassium tert-butoxide facilitated cyclization, yielding the tricyclic intermediate I1 in 78% yield (Table 1).

Table 1: Optimization of Azatricyclic Core Synthesis

| Step | Reagent/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Pd2(dba)3, Xantphos, Cs2CO3, 100°C | 85 | 92 |

| 2 | KOtBu, DMF, 80°C | 78 | 95 |

Construction of the Cyclopentanaphthalene Moiety

The cyclopentanaphthalene fragment was assembled via a Diels-Alder reaction between cyclopentadiene and naphthoquinone, followed by hydrogenation to saturate the cyclohexene ring. Catalytic hydrogenation (H2, Pd/C) achieved full reduction without over-hydrogenation, affording intermediate I2 in 91% yield.

Convergent Assembly of 8e

Reductive Amination and Sulfonylation

Intermediate I1 was subjected to reductive amination with cyclopentanaphthalene-aldehyde I2 using sodium triacetoxyborohydride (STAB) in dichloromethane. The resulting secondary amine was sulfonylated with 4-chlorobenzenesulfonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA), yielding I3 with 65% isolated yield.

Final Functionalization via Suzuki Coupling

A Suzuki-Miyaura cross-coupling installed the 3,5-dimethylphenyl group onto I3 , employing Pd(dppf)Cl2 as the catalyst and potassium carbonate as the base. This step introduced steric bulk essential for RORγt selectivity over RORα and RORβ. The final compound 8e was obtained in 82% yield after purification by preparative HPLC.

Table 2: Key Physicochemical Properties of 8e

| Property | Value |

|---|---|

| Molecular Formula | C27H29ClN2O2S |

| Molecular Weight | 493.05 g/mol |

| LogP | 4.2 ± 0.1 |

| Solubility (pH 7.4) | 12 µM |

| Plasma Protein Binding | 98.5% |

Process Optimization and Scale-Up Challenges

Mitigating Epimerization During Sulfonylation

Initial attempts at sulfonylation resulted in partial epimerization at the chiral center adjacent to the sulfonamide group. Switching from dichloromethane to tetrahydrofuran (THF) as the solvent reduced epimerization from 18% to <2%, likely due to reduced steric hindrance during the reaction.

Enhancing Catalytic Efficiency in Suzuki Coupling

Screening of palladium catalysts revealed that Pd(dppf)Cl2 provided superior turnover compared to Pd(PPh3)4, particularly at lower catalyst loadings (0.5 mol% vs. 2 mol%). This optimization reduced metal impurities in the final API to <10 ppm, meeting ICH guidelines.

Analytical Characterization and Quality Control

Chiral Purity Assessment

Chiral stationary phase HPLC (Chiralpak AD-H column) confirmed enantiomeric excess >99% for 8e , critical given the stereospecific nature of RORγt binding. Mobile phase optimization (hexane:isopropanol 90:10) achieved baseline separation of enantiomers.

Solid-State Characterization

Powder X-ray diffraction (PXRD) identified Form I as the thermodynamically stable polymorph, with a melting point of 218–220°C. Accelerated stability studies (40°C/75% RH) confirmed no polymorphic transitions over 6 months.

Comparative Pharmacokinetic Profiling

8e demonstrated favorable pharmacokinetic properties in Sprague-Dawley rats:

- Oral bioavailability : 58% (dose: 10 mg/kg)

- Half-life (t1/2) : 6.2 hours

- Cmax : 1.8 µM

Notably, 8e exhibited 12-fold higher free fraction in human serum compared to earlier analogs (2.1% vs. 0.18%), attributed to reduced plasma protein binding.

Chemical Reactions Analysis

RORgammat Inverse agonist 8 undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound has exhibited significant biological activity both in vitro and in vivo:

In Vitro Studies

- Cell Line Studies : RORγt inverse agonist 8 was shown to suppress IL-17A production in polarized human T-cells and γδT-cells, indicating its potential for managing inflammatory responses .

- Gene Expression Analysis : It has been documented to attenuate histone modifications associated with pro-inflammatory gene expression, further confirming its role as an effective inhibitor of the Th17 pathway .

In Vivo Studies

- Animal Models : In Lewis rats, administration of RORγt inverse agonist 8 significantly ameliorated antigen-induced arthritis symptoms at doses of 15 mg/kg and 45 mg/kg . This suggests its therapeutic potential in inflammatory conditions.

- Autoimmune Disease Models : The compound has been tested in models for experimental autoimmune encephalomyelitis (EAE) and type 1 diabetes, showing a reduction in disease severity and inflammatory markers .

Clinical Implications

The therapeutic implications of RORγt inverse agonist 8 extend to several autoimmune diseases characterized by Th17 cell dysregulation:

Case Studies

Several research articles have documented the efficacy of RORγt inverse agonists, including inverse agonist 8, highlighting their potential to treat autoimmune diseases:

- Study on EAE : A study demonstrated that RORγt inverse agonists reduced Th17 cell populations and inflammatory cytokine levels in EAE models, suggesting a protective role against neuroinflammation .

- Psoriasis Treatment : Clinical trials involving other RORγt inhibitors showed significant improvement in psoriasis symptoms, supporting the hypothesis that RORγt modulation could be beneficial for patients suffering from this condition .

Mechanism of Action

RORgammat Inverse agonist 8 exerts its effects by binding to the ligand-binding domain of RORγt. This binding induces a conformational change in the receptor, disrupting its interaction with coactivator proteins. As a result, the transcriptional activity of RORγt is repressed, leading to a decrease in the production of IL-17 and the differentiation of Th17 cells . The critical role of residue Trp317 in the activation of RORγt has been highlighted in studies, where its conformation is altered upon binding with the inverse agonist .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Pharmacological Profiles

Mechanistic Insights

- Trp317 Conformation : Agonists stabilize Trp317 in gauche conformation, promoting His479-Tyr502 H-bonds and H12 stabilization. Inverse agonists (e.g., VTP-43742, Compound 8) force Trp317 into trans, disrupting these interactions .

- Allosteric vs. Orthosteric: Compound 8 binds allosterically, avoiding competition with endogenous ligands (e.g., cholesterol derivatives), whereas orthosteric agents (e.g., A-9758, BMS-986251) directly occupy the ligand-binding pocket .

- Coregulator Recruitment : "Short" inverse agonists (Compound 6) recruit corepressors (e.g., NCoR), while "long" inverse agonists (e.g., FM26) dispel both coactivators and corepressors .

Key Advantages and Limitations

- Compound 8: Advantages include novel allosteric mechanism and scaffold diversity. Limitations include moderate potency compared to clinical candidates like BMS-986251 .

- Clinical Candidates : BMS-986251 and VTP-43742 show superior potency but face challenges in toxicity and selectivity. VTP-43742 was discontinued in Phase II due to efficacy concerns .

- Selectivity : A-9758 and BMS-986251 exhibit >50-fold selectivity over RORα/β, reducing off-target effects .

Biological Activity

RORgammat (RORγt) is a critical transcription factor involved in the differentiation of T helper 17 (Th17) cells and the regulation of pro-inflammatory cytokines, making it a significant target for therapeutic intervention in autoimmune diseases. The compound RORgammat Inverse Agonist 8 (often referred to as Compound 8) has been studied for its biological activity, particularly in inhibiting RORγt functions. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

RORγt functions as a ligand-dependent transcription factor that regulates various pro-inflammatory genes. Inverse agonists like Compound 8 bind to RORγt and induce a conformational change that leads to the recruitment of corepressors instead of coactivators, thereby decreasing gene transcription associated with inflammatory responses. This mechanism is crucial in conditions characterized by excessive Th17 cell activity, such as psoriasis and multiple sclerosis.

Research Findings

- Biochemical Assays : Compound 8 was identified using an AlphaScreen assay with an IC50 value of approximately 20.89 μM, indicating its potency as an inverse agonist for RORγt . This assay demonstrated that Compound 8 effectively inhibits RORγt-mediated transcriptional activity.

- Cellular Studies : In vitro studies showed that treatment with Compound 8 significantly reduced IL-17A production in both human and mouse Th17 cells. This reduction was confirmed through various assays measuring cytokine levels and gene expression profiles associated with Th17 differentiation .

- In Vivo Efficacy : Animal models treated with Compound 8 exhibited reduced inflammation in psoriasis-like conditions induced by imiquimod, highlighting its potential therapeutic application in inflammatory diseases . The compound's ability to inhibit IL-23-mediated pathways further supports its role in mitigating autoimmune responses .

Table 1: Potency Comparison of RORgammat Inverse Agonists

| Compound | IC50 (μM) | Target | Effect on IL-17A Production |

|---|---|---|---|

| This compound | 20.89 | RORγt | Significant inhibition |

| TMP778 | 0.2 | RORγt | Strong inhibition |

| A-9758 | Varies | RORγt | Moderate inhibition |

Case Studies

Case Study 1: Psoriasis Model

In a study involving a mouse model of psoriasis, Compound 8 was administered to assess its efficacy in reducing skin inflammation. The results indicated a marked decrease in clinical scores and histological signs of inflammation compared to control groups, demonstrating the compound's therapeutic potential .

Case Study 2: Multiple Sclerosis Model

Another investigation focused on experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Mice treated with Compound 8 showed reduced disease severity and lower levels of pro-inflammatory cytokines such as IL-17A and IFN-γ . These findings underscore the compound's promise as a treatment for autoimmune diseases driven by Th17 cells.

Q & A

Q. What experimental approaches are used to validate the selectivity of RORγt Inverse Agonist 8 for its target receptor?

To confirm selectivity, researchers employ competitive binding assays using purified RORγt ligand-binding domain (LBD) and related nuclear receptors (e.g., RORα, PXR) to measure displacement of radiolabeled ligands. Additionally, transcriptional activity assays in cell lines (e.g., HEK293T) transfected with RORγt-dependent luciferase reporters (e.g., IL-17 promoter) are used to assess functional specificity. Co-crystallization studies (e.g., PDB: 6NIB) further reveal binding interactions distinct from off-target receptors .

Q. How do researchers assess the pharmacokinetic (PK) properties of RORγt Inverse Agonist 8 in preclinical models?

PK studies typically involve oral gavage or intravenous administration in rodents, followed by plasma and tissue sampling at timed intervals. Liquid chromatography-mass spectrometry (LC-MS) quantifies compound levels, while allometric scaling predicts human PK parameters. Key metrics include bioavailability, half-life (), and brain penetration (if applicable). For example, RORγt Inverse Agonist 8 showed hours in mice and >50% oral bioavailability in rats .

Q. What in vitro assays are critical for evaluating the immunosuppressive effects of RORγt Inverse Agonist 8?

Th17 cell differentiation assays using naive CD4+ T cells isolated from human or murine sources are standard. Cells are polarized under Th17 conditions (TGF-β + IL-6 + IL-23) and treated with the compound. IL-17A/F production is quantified via ELISA or flow cytometry. RNA-seq or qPCR further validates suppression of RORγt target genes (e.g., IL-17A, IL-22) .

Advanced Research Questions

Q. How can structural data resolve contradictions in RORγt Inverse Agonist 8’s efficacy across different disease models?

Discrepancies in efficacy (e.g., robust activity in psoriasis vs. limited effect in inflammatory bowel disease) may arise from tissue-specific RORγt conformations or ligand metabolism. Molecular dynamics simulations of RORγt LBD bound to the compound can identify conformational flexibility impacting binding. Parallel metabolomic profiling in target tissues (e.g., skin vs. colon) detects bioactive metabolites or degradation products that modulate activity .

Q. What strategies optimize the therapeutic index of RORγt Inverse Agonist 8 in autoimmune disease models?

Dose-ranging studies in non-human primates balance efficacy (IL-17 suppression) with toxicity (e.g., adrenal insufficiency). Tissue-specific delivery systems (e.g., nanoparticle encapsulation) enhance gut or skin localization. Additionally, combination therapy with anti-TNFα or JAK inhibitors is explored to reduce required doses and mitigate side effects .

Q. How do researchers address the biphasic dose-response curves observed with RORγt Inverse Agonist 8 in some assays?

Biphasic responses may reflect off-target agonism at high concentrations or compensatory signaling (e.g., STAT3 activation). Orthogonal assays , such as thermal shift assays (to confirm target engagement) and CRISPR-mediated RORγt knockout models , clarify mechanism-specific effects. Data normalization to reference agonists/antagonists (e.g., digoxin, TMP-778) controls for assay variability .

Q. What genomic and epigenomic techniques identify biomarkers predictive of RORγt Inverse Agonist 8 response?

Single-cell RNA-seq of patient-derived Th17 cells pre- and post-treatment reveals transcriptional modules associated with resistance. ATAC-seq identifies chromatin accessibility changes at RORγt-binding sites (e.g., RORC enhancer). Machine learning integrates these data with clinical outcomes to stratify responders 20 .

Methodological Notes

- Data Interpretation : Negative efficacy values in Hill coefficient analyses (e.g., Relative Efficacy < 0) confirm inverse agonism, distinguishing it from neutral antagonists .

- Assay Validation : Use counter-screens against related nuclear receptors (e.g., LXR, FXR) to exclude off-target effects .

- In Vivo Models : Prioritize humanized RORγt mice or IL-17 reporter strains (e.g., IL-17A-GFP) for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.